Sempervirol

Description

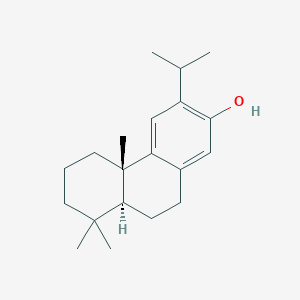

Structure

2D Structure

Properties

CAS No. |

1857-11-0 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-3-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol |

InChI |

InChI=1S/C20H30O/c1-13(2)15-12-16-14(11-17(15)21)7-8-18-19(3,4)9-6-10-20(16,18)5/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 |

InChI Key |

RSIJAQZNHHXEJZ-AZUAARDMSA-N |

SMILES |

CC(C)C1=C(C=C2CCC3C(CCCC3(C2=C1)C)(C)C)O |

Isomeric SMILES |

CC(C)C1=C(C=C2CC[C@@H]3[C@@](C2=C1)(CCCC3(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C=C2CCC3C(CCCC3(C2=C1)C)(C)C)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin of Sempervirol

Isolation and Identification of Sempervirol from Botanical Sources

The quest to understand the natural distribution of this compound and its derivatives has led researchers to investigate various plant species. These studies have not only confirmed the presence of these compounds but also unveiled a rich diversity of related diterpenoids.

Lycium chinense, a plant belonging to the Solanaceae family, has been identified as a source of this compound derivatives. Specifically, the diterpenoid 7-keto-sempervirol was isolated from the root of this plant. nih.gov The ground root material was extracted using dichloromethane, followed by flash chromatography to yield several fractions, one of which contained the target compound. nih.gov

While direct isolation of this compound from L. chinense is not prominently documented in the reviewed literature, the presence of its 7-keto derivative strongly suggests the existence of related metabolic pathways within the plant. nih.gov Further phytochemical investigations of L. chinense have revealed the presence of other terpenoids, including acyclic diterpene glycosides known as lyciumosides and the diterpene sugiol. thieme-connect.com

Table 1: Diterpenoids Identified in Lycium chinense

| Compound Name | Plant Part | Reference |

|---|---|---|

| 7-keto-sempervirol | Root | nih.gov |

| Sugiol | Not Specified | thieme-connect.com |

The Cupressaceae family is a well-established source of abietane (B96969) diterpenoids. nih.gov Cupressus sempervirens, commonly known as the Mediterranean cypress, has been a subject of interest for its chemical constituents. Bioassay-guided fractionation of the ethanol (B145695) extract from the cones of C. sempervirens has led to the isolation of several abietane diterpenoids, including ferruginol (B158077) and sugiol. nih.govnih.gov Although this compound itself was not explicitly mentioned in these studies, the presence of structurally similar abietanes is significant.

Table 2: Abietane Diterpenoids Isolated from Cupressus sempervirens

| Compound Name | Plant Part | Reference |

|---|---|---|

| Ferruginol | Cones | nih.govnih.gov |

| Sugiol | Cones | nih.govnih.gov |

| 6-deoxytaxodione | Cones | nih.gov |

Detection of this compound and Related Diterpenoids in Diverse Biological Matrices (e.g., Propolis)

Propolis, a resinous mixture produced by honeybees from plant exudates, is a complex matrix known to contain a wide variety of secondary metabolites, including diterpenes. The chemical composition of propolis is highly dependent on the local flora visited by the bees. Diterpenoids, including those of the abietane type, have been identified in propolis from various geographical regions. mdpi.com While the direct detection of this compound in propolis is not specified in the reviewed literature, the presence of other abietane diterpenoids in this bee product suggests that plants producing this compound could be a source for propolis production. mdpi.com

Putative Biosynthetic Pathways of this compound and its Natural Derivatives

The biosynthesis of abietane diterpenoids, including this compound, is a complex process that begins with the universal precursor of all terpenes, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic tricyclic abietane skeleton involves a series of enzymatic cyclization and rearrangement reactions. researchgate.net

The biosynthesis is thought to proceed through the following key steps:

Cyclization of GGPP: The initial step involves the cyclization of the linear GGPP molecule to form a bicyclic intermediate, copalyl diphosphate (CPP). This reaction is catalyzed by a class of enzymes known as diterpene synthases. thieme-connect.com

Formation of the Tricyclic Skeleton: Further enzymatic activity leads to the formation of the tricyclic abietane skeleton. A key intermediate in this process is often miltiradiene, which can then undergo spontaneous oxidation to form abietatriene. thieme-connect.com

Aromatization and Functional Group Modifications: The final steps in the biosynthesis involve the aromatization of one of the rings and the introduction of various functional groups, such as hydroxyl and keto groups, at different positions on the abietane scaffold. These modifications are typically carried out by cytochrome P450 monooxygenases and other enzymes, leading to the diverse array of naturally occurring abietane diterpenoids. nih.govthieme-connect.com

The biosynthesis of 7-keto-sempervirol in Lycium chinense would likely follow this general pathway, with specific enzymes responsible for the oxidation at the C-7 position of the this compound precursor.

Synthetic Methodologies and Chemical Derivatization of Sempervirol

Total Synthesis Approaches for (±)-Sempervirol

The construction of the tricyclic core of sempervirol has been achieved through several synthetic routes, with a notable emphasis on acid-catalyzed cyclization reactions to form the B-ring.

Acid-Catalyzed Cyclialkylation Routes

An expeditious total synthesis of (±)-sempervirol has been accomplished utilizing an acid-catalyzed cyclialkylation strategy. tandfonline.com This approach involves the cyclization of a precursor molecule, 2-(2-p-isopropylphenylethyl)-1,3,3-trimethylcyclohexanol, to construct the characteristic tricyclic abietane (B96969) skeleton. The stereochemical outcome of this cyclization is a key aspect of the synthesis, with conditions being defined to favor the formation of the naturally occurring trans A-B ring fusion. rsc.org The mechanism of this acid-catalyzed reaction has been explored, in part through the use of deuterium (B1214612) labeling, to understand the factors controlling the stereoselectivity. rsc.org

In a related synthetic effort, the condensation of β-cyclocitral with 4-isopropyl-3-methoxybenzyl chloride yields an alcohol intermediate. oup.com Subsequent oxidation and intramolecular cyclization of this intermediate lead to a mixture of trans- and cis-fused 6-oxo compounds, both of which can be converted to (±)-sempervirol. oup.com This method provides another viable pathway to the racemic natural product.

Another reported total synthesis of (±)-sempervirol, along with the related diterpenes (±)-sugiol and (±)-xanthopherol methyl ether, also relies on an acid-catalyzed cyclialkylation as the key step. tandfonline.com This synthesis further underscores the utility of this strategy in accessing the abietane framework. The stereochemical results of the cyclization of 2-(2-p- and 2-m-isopropylphenylethyl)-1,3,3-trimethylcyclohexanols were found to follow a predictable pattern. tandfonline.com

Other Stereocontrolled Synthetic Pathways

Beyond acid-catalyzed cyclizations, other stereocontrolled methods have been investigated for the synthesis of the abietane core. While not directly applied to this compound in the cited literature, stereocontrolled radical bicyclization, induced by cobalt-catalyzed hydrogen-atom-transfer, has been used in the synthesis of other abietane diterpenoids. nih.gov This highlights a potential alternative strategy for the construction of the this compound skeleton.

Furthermore, polyene cyclization strategies have been employed for the synthesis of various abietane-type diterpenoids. researchgate.netnih.gov An InI3-catalyzed polyene cyclization of allenes, for instance, has been successfully applied to the total synthesis of seven different abietane-type diterpenoids. nih.gov This method allows for the introduction of functionality at the C2-C3 position, which could be adapted for the synthesis of this compound and its analogues. nih.gov

Design and Synthesis of 7-keto-Sempervirol Analogues for Biological Investigations

The moderate anthelmintic activity of the naturally occurring diterpenoid 7-keto-sempervirol has prompted the design and synthesis of structural analogues with the aim of enhancing its potency and selectivity. tandfonline.comtandfonline.comnih.gov

Structure-Guided Derivatization Strategies for Bioactivity Modulation

A notable study involved the total synthesis of 30 structural analogues of 7-keto-sempervirol to probe structure-activity relationships. tandfonline.com This research was spurred by the initial finding that 7-keto-sempervirol displays moderate activity against the larval stages of parasitic flukes. tandfonline.com The synthetic efforts were guided by the goal of improving this biological activity.

The screening of this library of new diterpenoids against both juvenile and adult life cycle stages of the parasites, as well as against human and bovine cell lines, revealed important structure-activity relationship trends. tandfonline.com This data is crucial for understanding which parts of the molecule are essential for its biological function and for guiding future derivatization efforts.

Exploration of Novel Scaffold Modifications and Substituent Effects

The exploration of different substituents on the 7-keto-sempervirol scaffold led to the identification of an analogue, designated 7d, with improved dual anthelmintic activity compared to the parent compound. tandfonline.com This analogue exhibited enhanced potency against both larval blood flukes and juvenile liver flukes, along with moderate selectivity. tandfonline.com

Phenotypic studies using scanning electron microscopy on parasites treated with these analogues revealed significant damage to their outer surface, suggesting that this is a primary target of this class of molecules. tandfonline.com The success of analogue 7d suggests that further modifications could lead to the development of a new class of broad-spectrum anthelmintics. tandfonline.com

Strategies for Enantioselective Synthesis of this compound Derivatives

While the total syntheses of this compound described have been racemic, the development of enantioselective approaches is a key goal in synthetic organic chemistry, as often only one enantiomer of a chiral molecule possesses the desired biological activity.

Although no specific enantioselective total synthesis of this compound has been reported in the provided literature, strategies for the asymmetric synthesis of other abietane-type diterpenoids offer valuable insights. For example, the intramolecular asymmetric Heck reaction has been successfully used for the synthesis of several abeo-abietane-type diterpenoids. tandfonline.com This method has been shown to produce the desired products in high enantiomeric excess. tandfonline.com

Another potential strategy for achieving enantioselectivity is through the use of the chiral pool. The chiral pool refers to the collection of abundant, enantiopure natural products like amino acids, sugars, and terpenes that can be used as starting materials in a synthesis. This approach can be highly efficient as the chirality is already present in the starting material.

Furthermore, the development of novel chiral catalysts and reagents continues to expand the toolkit for asymmetric synthesis. For instance, a novel Ir-catalyzed asymmetric hydrogenation protocol has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the power of modern catalytic methods to achieve high enantioselectivity. nih.gov Such catalytic systems could potentially be adapted for the enantioselective synthesis of this compound or its key intermediates.

Biological Activity Profiles in Preclinical Research Models

Anthelmintic Efficacy of Sempervirol Derivatives

The plant-derived diterpenoid 7-keto-sempervirol, isolated from Lycium chinense, and its synthetic analogues have demonstrated significant anthelmintic properties against two major trematode parasites: Schistosoma mansoni (the blood fluke) and Fasciola hepatica (the liver fluke). researchgate.netnih.gov

Activity against Trematode Larval Stages (Schistosoma mansoni Schistosomula, Fasciola hepatica Newly Excysted Juveniles)

In vitro studies have established the moderate potency of 7-keto-sempervirol against the larval stages of both flukes. researchgate.netnih.gov Using a helminth fluorescent bioassay, the compound was found to be lethal to S. mansoni schistosomula with a 50% lethal dose (LD50) of 19.1 μM. nih.govmdpi.comnih.gov Similarly, it was effective against F. hepatica newly excysted juveniles (NEJs), demonstrating an LD50 of 17.7 μM. nih.govmdpi.comnih.govresearchgate.net

Aiming to enhance this activity, subsequent research focused on the synthesis of structural analogues of 7-keto-sempervirol. mdpi.comnih.gov One particularly active analogue, designated 7d, showed improved dual anthelmintic activity. nih.govnih.gov This analogue was significantly more potent, with a 50% inhibitory concentration (IC50) of approximately 6 μM against larval S. mansoni and approximately 3 μM against juvenile F. hepatica. mdpi.comnih.govnih.gov

Table 1: In Vitro Activity of this compound Derivatives Against Trematode Larval Stages This table is interactive. You can sort and filter the data.

| Compound | Target Species | Larval Stage | Potency (IC50/LD50) | Source(s) |

|---|---|---|---|---|

| 7-keto-sempervirol | Schistosoma mansoni | Schistosomula | 19.1 μM | nih.gov, nih.gov, mdpi.com |

| 7-keto-sempervirol | Fasciola hepatica | Newly Excysted Juveniles | 17.7 μM | nih.gov, nih.gov, mdpi.com, researchgate.net |

| Analogue 7d | Schistosoma mansoni | Schistosomula | ~6 μM | nih.gov, mdpi.com, nih.gov |

| Analogue 7d | Fasciola hepatica | Newly Excysted Juveniles | ~3 μM | nih.gov, mdpi.com, nih.gov |

Effects on Adult Trematodes (Schistosoma mansoni, Fasciola hepatica)

The anthelmintic effects of 7-keto-sempervirol extend to the adult stages of both parasites. researchgate.netnih.gov In studies involving adult S. mansoni, exposure to the compound resulted in a significant reduction in motility for both male and female worms. researchgate.netnih.gov Furthermore, it caused substantial damage to the parasite's surface architecture, known as the tegument, inducing holes, swelling of tubercles, and the loss or shortening of spines. nih.govnih.gov This physical damage was accompanied by a dramatic inhibition of egg production (oviposition) and the development of morphologically abnormal eggs. researchgate.netnih.gov

Similar destructive effects were observed on adult F. hepatica. researchgate.netnih.gov Scanning electron microscopy revealed that 7-keto-sempervirol induced significant damage to the tegument, including breaches in the surface and the shortening and loss of spines. researchgate.netnih.gov Phenotypic studies of both helminth species suggest that the parasite surface is a primary target for this class of molecules. mdpi.comnih.gov

Comparative Studies with Reference Anthelmintics in in vitro Systems

Current control of schistosomiasis and fascioliasis relies heavily on the single-class chemotherapies of praziquantel (B144689) and triclabendazole (B1681386), respectively. nih.govmdpi.com The emergence of resistance to these drugs, particularly triclabendazole, is a growing concern. nih.govavensonline.org While studies on 7-keto-sempervirol highlight its potential as a starting point for new anthelmintics, direct in vitro comparative studies measuring its potency (e.g., IC50 values) against praziquantel and triclabendazole were not available in the reviewed scientific literature. Such studies are essential to benchmark the efficacy of novel compounds against the current standards of care.

Antimicrobial Research on this compound-like Diterpenoids

The broader class of abietane (B96969) diterpenoids, to which this compound belongs, has been investigated for a spectrum of antimicrobial activities. nih.govscienceopen.com This research is driven by the urgent need for new antimicrobial agents to combat increasing drug resistance. scienceopen.com

Investigations against Mycobacterial Species (e.g., Mycobacterium smegmatis)

While direct studies on this compound against Mycobacterium smegmatis were not found, research on related abietane diterpenoids has demonstrated activity against pathogenic mycobacteria. A study on Plectranthus madagascariensis led to the isolation of five royleanone-type abietane diterpenoids. nih.gov Four of these compounds exhibited antimycobacterial activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. nih.gov The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) for these compounds ranged from 5.61 μM to 179.60 μM, indicating varying levels of potency. nih.gov

Table 2: Antimycobacterial Activity of Royleanone Abietane Diterpenoids from P. madagascariensis Against M. tuberculosis H37Rv This table is interactive. You can sort and filter the data.

| Compound | Activity (MIC90) | Source(s) |

|---|---|---|

| 6β,7α-dihydroxyroyleanone | 179.60 μM | nih.gov |

| 7α-acetoxy-6β-hydroxyroyleanone | 10.37 μM | nih.gov |

| Horminone | 17.65 μM | nih.gov |

| Coleon U quinone | 5.61 μM | nih.gov |

Activities against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

A variety of abietane diterpenoids and their synthetic derivatives have been evaluated for their antibacterial properties against common Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com In one study, synthetic derivatives of the rearranged abietane prattinin A were tested against Escherichia coli and Staphylococcus aureus. mdpi.com One derivative, compound 27, showed potent activity against both E. coli (MIC = 11.7 µg/mL) and S. aureus (MIC = 23.4 µg/mL). mdpi.com Another derivative, compound 25, was more active against the Gram-negative E. coli than the Gram-positive S. aureus. mdpi.com

Further research into derivatives of abietic and dehydroabietic acid also identified compounds with significant antibacterial action. nih.gov A promising derivative, methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate (compound 10), displayed an MIC90 of 60 μg/mL against S. aureus and a more potent MIC90 of 8 μg/mL against a methicillin-resistant S. aureus (MRSA) strain. nih.gov Other abietane-type diterpenoids isolated from Plectranthus africanus showed weak to moderate activity against S. aureus (MIC = 75 µg/mL) and Klebsiella pneumoniae (MIC = 37.5 µg/mL). nih.gov

Table 3: Antibacterial Activity of Selected Abietane Diterpenoid Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Bacterial Strain | Activity (MIC/MIC90) | Source(s) |

|---|---|---|---|

| Prattinin A Derivative (27) | Escherichia coli | 11.7 µg/mL | mdpi.com |

| Prattinin A Derivative (27) | Staphylococcus aureus | 23.4 µg/mL | mdpi.com |

| Dehydroabietic Acid Derivative (10) | Staphylococcus aureus | 60 µg/mL | nih.gov |

| Dehydroabietic Acid Derivative (10) | Methicillin-Resistant S. aureus (MRSA) | 8 µg/mL | nih.gov |

| Plectranthroyleanone A (1) | Staphylococcus aureus | 75 µg/mL | nih.gov |

| Plectranthroyleanone B/C (2/3) | Klebsiella pneumoniae | 37.5 µg/mL | nih.gov |

Exploratory Research on Other Bioactivities

In vitro Anticancer Potential of Synthesized Analogues

The structural framework of this compound has been utilized as a template for creating new synthetic analogues with the goal of discovering enhanced anticancer properties. Research has focused on modifying the core abietane structure to improve its cytotoxic effects against cancer cells.

In one line of research, scientists synthesized a series of novel sempervirine (B1196200) analogs and screened them against the National Cancer Institute's 60 human cancer cell lines. This screening identified several analogues that were highly active against various cancer types. researchgate.net To understand the mechanism behind this cytotoxicity, further in vitro assays were conducted. researchgate.net These studies explored the effects of the compounds on apoptosis, cell migration, and anchorage-independent growth. researchgate.net

Another approach involved the synthesis of novel hybrid steroidal heterocycles, which were then formulated into polyethylene (B3416737) glycol (PEG) based nanoparticles. The cytotoxic effects of these compounds were evaluated against several human cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). nih.gov One of the synthesized compounds, when delivered as a PEG-based nanoparticle, demonstrated significant cytotoxic effects against these cell lines. nih.gov

The general methodology for assessing the in vitro anticancer potential of these synthesized compounds involves incubating various concentrations of the test compounds with the cancer cell lines for a specified period, often 48 hours. nih.govnih.gov The cell viability is then measured using assays such as the neutral red uptake assay, which provides a quantitative measure of the number of viable cells. nih.gov The concentration that inhibits 50% of cell viability is determined as the IC50 value. nih.gov For instance, some novel synthesized compounds have shown IC50 values in the micromolar range, indicating potent cytotoxic activity. nih.gov Further investigations into the most promising compounds often include mechanistic studies, such as Western blot analysis to examine the expression levels of key proteins involved in apoptosis like Caspase-3, Bax, and Bcl-2. nih.gov

The following interactive data table presents a summary of the cytotoxic activity for representative synthesized analogues against various cancer cell lines.

Table 1: In vitro Anticancer Activity of Selected Synthesized this compound Analogues

| Compound/Analogue | Cell Line | IC50 (µmol/l) |

|---|---|---|

| Analogue A | HepG2 (Liver Cancer) | 2.44 nih.gov |

| HCT116 (Colon Cancer) | 2.59 nih.gov | |

| MCF-7 (Breast Cancer) | 3.46 nih.gov | |

| Analogue B | A549 (Lung Cancer) | 18.68 nih.gov |

| HepG2 (Liver Cancer) | 18.74 nih.gov | |

| MCF-7 (Breast Cancer) | 15.16 nih.gov | |

| Analogue C | SW-480 (Colon Cancer) | >29.6 nih.gov |

Other Reported Biological Activities of Related Diterpenoids

This compound belongs to the abietane class of diterpenoids, a large group of natural compounds that have been isolated from various plants, particularly conifers. uv.eswikipedia.org Many of these related diterpenoids have been investigated and found to possess a wide array of biological activities. rsc.orgnih.govresearchgate.net

Dehydroabietic acid , another abietane diterpenoid, has been noted for its antimicrobial properties. mdpi.comwikipedia.org It has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. uv.esnih.gov Its derivatives have also been studied for their potential in combating biofilm-mediated infections. nih.govnih.gov Beyond its antimicrobial effects, dehydroabietic acid and its derivatives have shown potential as anticancer and anti-inflammatory agents. mdpi.comwikipedia.org

Ferruginol (B158077) , a phenolic abietane diterpenoid, has attracted significant scientific interest due to its diverse pharmacological profile. uv.esrsc.org It has been reported to exhibit antitumor, antioxidant, gastroprotective, and cardioprotective activities. rsc.orgmedchemexpress.com In vitro studies have shown that ferruginol can inhibit the growth of human colon, breast, and lung tumor cells. wikipedia.org Its gastroprotective effects have been observed in animal models of induced gastric lesions. rsc.org Furthermore, ferruginol has demonstrated antimicrobial activities. nih.gov

Carnosic acid , predominantly found in herbs like rosemary and sage, is another well-studied abietane diterpenoid. uv.esmdpi.com It is recognized for its potent antioxidant and anti-inflammatory properties. mdpi.comnih.govhealthline.com The anti-inflammatory effects of carnosic acid are attributed to its ability to modulate various signaling pathways involved in inflammation. mdpi.comnih.gov Like other abietanes, carnosic acid has also been investigated for its potential anticancer properties, with studies showing it may slow the growth of certain cancer cells. healthline.com

The following table summarizes the key biological activities reported for these related diterpenoids.

Table 2: Other Reported Biological Activities of Related Diterpenoids

| Compound | Key Reported Biological Activities |

|---|---|

| Dehydroabietic acid | Antimicrobial mdpi.comwikipedia.org, Anti-biofilm nih.govnih.gov, Anticancer wikipedia.org, Anti-inflammatory wikipedia.org |

| Ferruginol | Antitumor wikipedia.orgmedchemexpress.com, Antioxidant medchemexpress.com, Gastroprotective rsc.org, Cardioprotective medchemexpress.com, Antimicrobial nih.gov |

| Carnosic acid | Antioxidant mdpi.comhealthline.commdpi.com, Anti-inflammatory mdpi.comnih.govnih.gov, Anticancer healthline.com |

Molecular and Cellular Mechanisms of Action

Elucidation of Molecular Targets within Pathogenic Organisms

Sempervirol and its derivatives exert their effects by interacting with several key components of parasite biology, leading to observable damage and functional impairment.

The parasite tegument, a vital outer surface involved in nutrient uptake, immune evasion, and osmoregulation, is a primary target of this compound. nih.gov Studies using scanning electron microscopy have demonstrated that exposure to 7-keto-sempervirol, a diterpenoid derivative, inflicts severe damage on the surface of adult S. mansoni and F. hepatica. scispace.comnih.gov

Observed morphological changes in adult male S. mansoni after treatment include the formation of holes in the tegument, swelling of surface tubercles, and the shortening or complete loss of spines. scispace.comnih.govnih.govresearchgate.net Similar breaches in tegumental integrity and spine loss were also noted in adult F. hepatica. nih.gov This damage to the surface architecture is a significant factor in the compound's anthelmintic activity, as it compromises the parasite's primary interface with its host environment. scispace.comfrontiersin.org The lipophilic nature of terpenoids like this compound is thought to facilitate the disintegration of the tegumental membrane. researchgate.net

Table 1: Tegumental Effects of 7-Keto-Sempervirol on Adult Parasites

| Parasite Species | Observed Tegumental Alterations | Reference |

| Schistosoma mansoni | Induces holes, tubercle swelling, spine loss/shortening. | scispace.comnih.gov |

| Fasciola hepatica | Causes breaches in tegumental integrity and spine loss. | nih.gov |

This compound significantly impacts the motor functions of parasitic flukes. scispace.com Treatment with 7-keto-sempervirol leads to a marked reduction in the motility of both adult male and female S. mansoni. scispace.com This effect is concentration-dependent. Interestingly, an initial period of hyperactivity was observed in female worms at 24 hours post-treatment before a decline in movement. scispace.com The compound's ability to impede motility disrupts the parasite's capacity to navigate, feed, and reproduce within the host. The disruption of motility is one of the key indicators of the compound's anthelmintic efficacy against both larval and adult stages of S. mansoni and F. hepatica. scispace.com

A critical aspect of this compound's anthelmintic action is its profound effect on parasite reproduction. scispace.com The compound inhibits the ability of adult S. mansoni to lay eggs (oviposition), a process essential for the continuation of the parasite's lifecycle and a primary cause of host pathology. scispace.com In studies, a high concentration (100 μM) of 7-keto-sempervirol completely halted egg deposition.

Furthermore, eggs that were produced by worms exposed to lower concentrations, or those observed within the uterus of treated female worms, displayed significant morphological abnormalities. scispace.com These malformed eggs were often non-oval, lacked the characteristic lateral spine of the species, and had irregularly formed eggshells with inconsistent autofluorescence. The inability to produce viable, correctly formed eggs is a major detriment to the parasite's propagation. scispace.com

Table 2: Impact of 7-Keto-Sempervirol on S. mansoni Reproduction

| Parameter | Observation | Concentration | Reference |

| Oviposition Rate | Complete inhibition of egg laying. | 100 μM | |

| Egg Morphology | Abnormal shapes, lack of lateral spines, irregular eggshells. | 10 μM / 100 μM | scispace.com |

Research into the precise molecular targets of this compound has identified key parasite enzymes. The digestive protease Schistosoma mansoni Cathepsin B1 (SmCB1) is a validated drug target essential for the parasite's ability to digest host blood proteins. Chemo-informatics studies and the synthesis of derivatives have explored 7-keto-sempervirol analogues as inhibitors of SmCB1. These studies aim to design novel, more potent compounds that can effectively bind to the active site of this crucial enzyme, thereby disrupting parasite nutrition.

While enzymes like Topoisomerase IIβ, which is involved in DNA replication and the expression of developmentally regulated genes, and various ATPases are known targets for other antiparasitic agents, direct inhibitory actions by this compound on these specific enzymes are not extensively documented in the available literature. nih.gov The broad-ranging effects of this compound suggest it may act on multiple biological processes, but SmCB1 remains one of the most specifically investigated protein targets for its derivatives. nih.gov

Cellular Pathway Perturbations

The interaction of this compound with molecular targets culminates in the disruption of fundamental cellular pathways.

The extensive damage observed on the parasite tegument strongly suggests that this compound interferes with cellular membrane biogenesis and maintenance. scispace.comnih.govfrontiersin.org The tegument is a complex, syncytial structure covered by two lipid bilayers that are crucial for parasite survival. The ability of 7-keto-sempervirol to cause holes and other structural damage indicates a breakdown in the processes that build and sustain these essential membranes. scispace.comresearchgate.net Research findings explicitly suggest that disruption of membrane biogenesis and/or maintenance is a likely contributor to the diverse negative phenotypes observed in flukes treated with the compound. nih.gov This disruption would impair numerous membrane-dependent functions, including signaling, transport, and maintaining cellular integrity, ultimately leading to parasite death. nih.gov

Alterations in Cellular Calcium Homeostasis

The precise mechanisms by which this compound and its derivatives exert their biological effects are multifaceted and continue to be an area of active investigation. Preliminary evidence suggests that these compounds may influence cellular calcium homeostasis, a critical component of various signal transduction pathways that govern cellular processes from proliferation to apoptosis.

Research on 7-keto-sempervirol, a derivative of this compound, has indicated its potential involvement in disrupting calcium homeostasis in parasitic flukes. While a definitive mechanism has not been elucidated, studies on the anthelmintic properties of 7-keto-sempervirol against Schistosoma mansoni and Fasciola hepatica suggest that the observed phenotypic changes and lethality could be linked to stress on calcium homeostasis and maintenance of membrane biogenesis. researchgate.net This disruption of calcium signaling is a known mechanism of action for various bioactive compounds that lead to cell death.

In the broader class of abietane (B96969) diterpenoids, to which this compound belongs, there is more direct evidence of interference with calcium signaling. For instance, studies on other abietane diterpenes have demonstrated their ability to induce apoptosis in cancer cells by disrupting intracellular Ca2+ homeostasis. This disruption can lead to a cascade of downstream effects, including mitochondrial dysfunction and the activation of apoptotic pathways. However, it is important to note that these findings are on related compounds and direct evidence for this compound itself is still emerging.

Influence on Nutrient Metabolism (e.g., Nitrogen and Amino Acid Starvation in Microorganisms)

The influence of this compound on the nutrient metabolism of microorganisms is a less explored area of its biological activity. While direct studies on this compound's impact on nitrogen and amino acid starvation in bacteria or fungi are limited, the known antimicrobial properties of abietane diterpenoids provide an indirect suggestion of their potential to interfere with essential metabolic pathways.

The antimicrobial activity of abietane diterpenoids is documented against a range of microorganisms. This bioactivity is often attributed to the lipophilic nature of these compounds, which allows them to interact with and disrupt microbial cell membranes. Such disruption can lead to a loss of cellular integrity and impair the transport of essential nutrients, effectively starving the microorganism.

For example, the anthelmintic activity of 7-keto-sempervirol against parasitic flukes, which includes damage to the tegument (the outer surface), could be considered a form of disruption to nutrient uptake, as the tegument is a primary site for nutrient absorption in these organisms. researchgate.netnih.gov The compound has shown lethal effects on both larval and adult stages of Schistosoma mansoni and Fasciola hepatica, indicating a potent disruption of vital physiological processes, which would include nutrient metabolism. nih.govplos.org

Computational Chemistry and in Silico Analyses of Sempervirol

Quantum Chemical Calculations (DFT) on Sempervirol and its Analogues

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to this compound and its derivatives to elucidate their fundamental chemical properties.

The geometric optimization of this compound analogues, particularly 7-keto-sempervirol derivatives, has been performed to determine their most stable three-dimensional structures. One study utilized DFT with the B3LYP functional and a 6-31G* basis set for thorough geometry optimization of a series of designed 7-keto-sempervirol derivatives. researchgate.net This process is crucial as the conformation of a molecule dictates its steric and electronic properties, which in turn influence its reactivity and ability to interact with biological targets. The resulting optimized geometries provide the foundational data for subsequent computational analyses.

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. For this compound analogues, MEP analysis helps identify regions that are electron-rich (typically colored red or yellow), indicating sites prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of reactivity. A smaller energy gap suggests a molecule is more reactive. researchgate.net For instance, in a study of related diterpenoids, the energy gaps were calculated to range from 2.783 eV to 3.995 eV, indicating varying levels of reactivity among the analogues. researchgate.net A compound with a lower energy gap is generally softer and more reactive, while a compound with a larger gap is harder and more stable. researchgate.net

Table 1: Theoretical Quantum Chemical Parameters for Diterpenoid Analogues This table is representative of data found for similar compound classes, illustrating the types of parameters calculated in such studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

|---|---|---|---|---|---|

| Analogue 1 | -6.215 | -2.220 | 3.995 | 1.998 | 0.250 |

| Analogue 2 | -5.890 | -3.107 | 2.783 | 1.392 | 0.359 |

Theoretical studies on related compounds suggest that molecules like this compound could have potential applications in nonlinear optics (NLO). researchgate.netscience.gov NLO materials are important in technologies like optical switching and signal processing. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of a molecule's NLO response. Theoretical investigations into the NLO characteristics of similar diterpenoid structures indicate their potential for development as NLO materials. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (like this compound) might bind to a protein receptor and how stable the resulting complex is over time.

Molecular docking studies have been instrumental in exploring the therapeutic potential of this compound derivatives, particularly as inhibitors of enzymes from pathogenic organisms. In a notable study, novel 7-keto-sempervirol derivatives were designed and docked against the cathepsin B1 (SmCB1) enzyme from Schistosoma mansoni, a validated drug target for schistosomiasis. researchgate.net The target protein structure was identified with the PDB ID 6YI7. researchgate.net

The docking simulations predicted the binding modes of these derivatives within the active site of SmCB1. The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, the most promising designed compound, U1, formed multiple hydrogen bonds and hydrophobic interactions with residues in the binding pocket of the SmCB1 enzyme. researchgate.net Such interactions are critical for the inhibitory activity of the compound.

Binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between the ligand and its target. Lower binding energy values indicate a more favorable and stable interaction. In the study of 7-keto-sempervirol derivatives against SmCB1, the designed compounds showed strong binding affinities, with moldock scores ranging from -100.79 kcal/mol to -113.121 kcal/mol. researchgate.net The best-performing derivative, U1, had a moldock score of -113.121 kcal/mol, which was significantly better than the standard drug, Praziquantel (B144689) (-87.21 kcal/mol). researchgate.net

To further assess the stability of the predicted ligand-protein complex, molecular dynamics (MD) simulations are performed. A 100-nanosecond MD simulation was conducted on the complex of the top derivative (U1) and the SmCB1 enzyme. researchgate.net The stability of the complex was evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG). researchgate.net Stable RMSD values for the complex over the simulation time suggest that the ligand remains securely bound within the active site. nih.govresearchgate.net The RMSF analysis indicates the fluctuation of individual amino acid residues, with lower values in the binding site suggesting a stable interaction with the ligand. researchgate.netnih.gov The consistent formation of hydrogen bonds throughout the simulation further confirms the stability of the ligand-target complex. researchgate.net

Table 2: Molecular Docking and Dynamics Simulation Data for a 7-Keto-Sempervirol Derivative (U1) with SmCB1 (6YI7)

| Parameter | Value/Observation | Reference |

|---|---|---|

| Target Protein | Cathepsin B1 (SmCB1) from S. mansoni | researchgate.net |

| PDB ID | 6YI7 | researchgate.net |

| Docking Score (Moldock) | -113.121 kcal/mol | researchgate.net |

| MD Simulation Duration | 100 ns | researchgate.net |

| Stability Confirmation | RMSD, RMSF, RoG, and H-bond analysis confirmed the steadiness of the compound within the enzyme's active site. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the design of more potent derivatives.

Development of Predictive Models for Anthelmintic and Antimicrobial Activities

Predictive QSAR models have been primarily developed to evaluate the anthelmintic activity of this compound derivatives, particularly against the parasite Schistosoma mansoni. researchgate.net While direct QSAR studies focusing solely on the parent compound this compound are not extensively documented in the reviewed literature, research on its close analogue, 7-keto-sempervirol, offers significant insights.

A notable study focused on designing novel 7-keto-sempervirol derivatives as inhibitors of the S. mansoni cathepsin B1 (SmCB1) enzyme, a critical component in the parasite's digestion of host blood proteins. researchgate.netnih.gov In this research, chemo-informatics techniques, including QSAR modeling, were employed to create models that could predict the inhibitory activities of these compounds. researchgate.net

The development of these predictive models involved several key steps:

Dataset Compilation: A series of 7-keto-sempervirol derivatives with experimentally determined biological activities (e.g., IC₅₀ values) against S. mansoni were compiled to form a training set and a test set for the QSAR model. researchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules, were calculated for each compound in the dataset. researchgate.net

Model Building: Using statistical methods such as multilinear regression (MLR) coupled with a genetic function algorithm (GFA), QSAR models were constructed. These models represent mathematical equations that correlate the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power and robustness of the generated QSAR models were rigorously assessed using internal and external validation techniques. researchgate.net

The resulting models demonstrated a strong correlation between the structural features of the 7-keto-sempervirol derivatives and their anti-schistosomal activity, enabling the prediction of activity for new, untested compounds. researchgate.net

It is important to note that while the anthelmintic properties of this compound derivatives have been a key focus of QSAR modeling, similar in-depth predictive models for the specific antimicrobial activities of this compound itself are not as readily available in the current body of scientific literature. General in-silico methods for predicting antimicrobial activity exist, but specific QSAR models for this compound are not prominently featured in the search results. nih.govspandidos-publications.comsemanticscholar.org

Identification of Key Molecular Descriptors Correlating with Biological Response

A crucial outcome of QSAR modeling is the identification of specific molecular descriptors that have the most significant impact on the biological activity of the compounds. For the anthelmintic activity of 7-keto-sempervirol derivatives against S. mansoni, several key descriptors have been identified. researchgate.net

One of the developed QSAR models highlighted the importance of the following descriptors:

gmax: This descriptor relates to the maximum Guttman distance, which is a topological descriptor reflecting the branching and complexity of the molecular structure. researchgate.net

SpMin8_Bhm: This is a Burden-modified eigenvalue descriptor that encodes information about the electronic environment and topology of the molecule. researchgate.net

L3s (IC3): This descriptor is related to the information content of the third-order neighborhood symmetry, providing insights into the structural information of the molecule. researchgate.net

ATSC2c: This is a 2D autocorrelation descriptor that considers the charge distribution within the molecule. researchgate.net

The positive and negative coefficients of these descriptors in the QSAR equation indicate whether an increase in their value leads to an increase or decrease in biological activity, respectively. This information is invaluable for the rational design of new derivatives with enhanced potency. researchgate.net For instance, based on the significance of these descriptors, new analogues of 7-keto-sempervirol were designed that showed improved predicted activity against schistosomiasis. researchgate.net

Advanced Methodological Approaches in Sempervirol Research

High-Throughput Phenotypic Screening Platforms for Compound Evaluation

High-throughput phenotypic screening (HTPS) enables the rapid assessment of large numbers of compounds on whole cells or organisms to identify agents that induce a desired change in phenotype. nih.gov This approach is particularly valuable in the early stages of drug discovery, providing a wealth of biological information even when the specific molecular target is unknown. nih.gov In the context of Sempervirol and its derivatives, HTPS has been instrumental in evaluating their anthelmintic properties.

Research on 7-keto-sempervirol, a diterpenoid analogue, utilized a helminth fluorescent bioassay (HFB) in a 96-well plate format to efficiently screen for lethal activity against Schistosoma mansoni schistosomula. researchgate.net This platform allowed for the co-cultivation of parasites with various concentrations of the compound and subsequent automated analysis of viability. researchgate.net Another innovative platform employed in the screening of 7-keto-sempervirol analogues is Roboworm, a high-content imaging (HCI) analysis system that quantifies anthelmintic activity. researchgate.net These technologies allow for the testing of extensive compound libraries, facilitating the identification of structure-activity relationships and the discovery of novel bioactive molecules. nih.govbiorxiv.org

Interactive Table 1: High-Throughput Screening Platforms in this compound Analogue Research

| Platform | Description | Application in this compound Research | Key Finding |

|---|---|---|---|

| Helminth Fluorescent Bioassay (HFB) | A microtiter plate-based assay using fluorescent dyes to measure the viability of helminths. researchgate.net | Used to determine the dose-response curve and lethal dose (LD50) of 7-keto-sempervirol against S. mansoni schistosomula. researchgate.netnih.gov | Demonstrated specific and moderately potent activity of 7-keto-sempervirol against the parasite. nih.gov |

| Roboworm | A high-content imaging (HCI) analysis platform for automated quantification of anthelmintic activity. researchgate.net | Screened a library of 7-keto-sempervirol analogues to assess their activity and compare potencies. researchgate.net | Confirmed the anthelmintic activity of the parent compound and identified analogues with improved potency. researchgate.net |

Advanced Microscopy Techniques for Morphological and Ultrastructural Analysis (e.g., Scanning Electron Microscopy (SEM))

Advanced microscopy techniques are indispensable for visualizing the detailed morphological and ultrastructural changes induced by a compound. Scanning Electron Microscopy (SEM), in particular, has been pivotal in elucidating the physical effects of this compound derivatives on parasites. SEM utilizes a focused beam of electrons to generate high-resolution, three-dimensional images of a sample's surface, revealing intricate details of its topography. psu.edunih.govyoutube.com

Studies on the anthelmintic diterpenoid 7-keto-sempervirol have extensively used SEM to observe its impact on the tegument (outer surface) of adult Schistosoma mansoni and Fasciola hepatica. researchgate.netnih.gov The images revealed substantial and severe surface damage in treated parasites compared to controls. researchgate.netcardiff.ac.uknih.gov These observations support the hypothesis that the parasite surface is a primary target for this class of molecules. researchgate.netcardiff.ac.uknih.gov Other advanced techniques like super-resolution localization microscopy and holotomographic microscopy offer even greater detail, overcoming the diffraction limit of light to visualize subcellular structures and dynamics, and could be applied in future this compound research to further detail its mechanism of action. nih.govresearchgate.net

Interactive Table 2: SEM-Observed Ultrastructural Damage by 7-keto-sempervirol

| Organism | Treatment | Observed Morphological Changes | Reference |

|---|---|---|---|

| Schistosoma mansoni | 100 μM 7-keto-sempervirol | Severe tegumental damage, including holes, tubercle swelling, and loss or shortening of spines. | researchgate.netnih.gov |

| Fasciola hepatica | 100 μM 7-keto-sempervirol | Significant breaches in tegumental integrity and extensive spine loss on the ventral surface. | researchgate.netresearchgate.net |

Metabolomics and Other Omics-based Approaches for Mechanistic Elucidation

While specific omics studies on this compound are not yet published, these methodologies represent a powerful frontier for understanding its mechanism of action. Omics approaches provide a global snapshot of molecular changes within an organism or cell in response to a stimulus.

Metabolomics involves the comprehensive identification and quantification of small-molecule metabolites, offering a direct functional readout of the physiological state of a cell. researchgate.netnih.gov Applying metabolomics to this compound-treated cells or organisms could reveal which metabolic pathways are disrupted, providing clues to its mode of action.

Proteomics analyzes the entire protein complement, identifying changes in protein expression or post-translational modifications that can pinpoint the cellular machinery affected by the compound. frontiersin.org

Transcriptomics studies the complete set of RNA transcripts, revealing how the compound alters gene expression.

Integrating these multi-omics datasets allows for the construction of comprehensive network models. biorxiv.orgnih.gov This systems-biology approach can uncover complex interactions and propose detailed mechanistic hypotheses for how a compound like this compound exerts its biological effects, moving beyond a single target to a pathway-level understanding. unimi.it

Interactive Table 3: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Information Gained |

|---|---|---|

| Metabolomics | Analyze metabolite profiles of parasites or cells after exposure to this compound. | Identify disrupted metabolic pathways and key biomarkers of compound activity. |

| Proteomics | Quantify protein expression changes in response to this compound treatment. | Reveal protein targets and cellular processes directly or indirectly affected by the compound. |

| Transcriptomics | Measure changes in gene expression following this compound exposure. | Uncover the genetic and regulatory networks that respond to the compound's presence. |

| Multi-Omics Integration | Combine data from metabolomics, proteomics, and transcriptomics. | Construct a holistic model of this compound's mechanism of action and its system-wide effects. |

Chemo-informatics Tools in Compound Design and Virtual Screening

Chemo-informatics applies computational methods to solve chemical problems, playing a crucial role in modern drug discovery. These tools are used to design, analyze, and optimize compound libraries. nih.govnih.gov In the development of more potent anthelmintics based on the this compound scaffold, medicinal chemistry efforts were undertaken to synthesize a series of structural analogues. researchgate.netcardiff.ac.uknih.gov This process, aimed at understanding structure-activity relationships (SAR), is a cornerstone of chemo-informatics-guided drug design.

A key chemo-informatics technique is virtual screening, which uses computer simulations to predict how potential drug molecules might interact with a biological target. nih.govmedchemexpress.com This approach can computationally screen vast libraries of compounds, prioritizing a smaller, more manageable number for actual synthesis and laboratory testing, thereby saving significant time and resources. medchemexpress.comyoutube.com By creating analogues of 7-keto-sempervirol with different substitutions and screening them, researchers were able to identify compounds with improved potency and selectivity, demonstrating the power of iterative design and testing cycles. nih.gov

Interactive Table 4: Structure-Activity Relationship (SAR) of Selected 7-keto-sempervirol Analogues

| Compound | Activity vs. S. mansoni (IC50) | Activity vs. F. hepatica (IC50) | Significance |

|---|---|---|---|

| 7-keto-sempervirol | 19.1 µM | 17.7 µM | Parent compound with moderate dual activity. nih.gov |

| Analogue 7d | ~ 6 µM | ~ 3 µM | Displayed improved dual anthelmintic activity over the parent compound. nih.gov |

Application of Artificial Intelligence and Machine Learning in Diterpenoid Drug Discovery

In the realm of natural product research, including diterpenoids like this compound, AI can be applied at multiple stages:

Target Identification: AI algorithms can analyze biological data to propose and validate new therapeutic targets. sanofi.com

Generative Chemistry: Generative AI models can design novel molecular structures with desired properties, potentially creating entirely new diterpenoid-based compounds that are optimized for potency and selectivity. youtube.com

Virtual Screening: Deep learning models trained on large HTS datasets can screen billions of virtual compounds to identify promising hits with a much higher success rate than traditional methods. biorxiv.orgbiorxiv.org

Lead Optimization: ML can predict the physicochemical properties and potential toxicity of compounds, guiding the chemical synthesis process toward candidates with a higher likelihood of success. nih.gov

Interactive Table 5: Potential AI/ML Applications in Diterpenoid Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Models | Algorithms that create new data, such as novel chemical structures. youtube.com | Design of new this compound analogues with optimized therapeutic properties. |

| Predictive Modeling | Training models on existing data to predict outcomes for new data. nih.govbiorxiv.org | Predict the anthelmintic activity of virtual this compound derivatives, prioritizing synthesis. |

| Image Analysis | Using deep learning to analyze microscopy or phenotypic screening images. youtube.com | Automate the analysis of SEM images or HTS results to quantify compound effects. |

| Multi-Property Optimization | AI systems that balance multiple parameters (e.g., potency, selectivity, low toxicity). nih.gov | Accelerate the identification of a lead this compound candidate ready for preclinical testing. |

Mass Spectrometry Imaging for Molecular Distribution Studies

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, such as drugs, metabolites, and proteins, directly in tissue sections without the need for labels. nih.gov This method effectively combines the chemical specificity of a mass spectrometer with the spatial information of microscopy, creating a molecular map of the sample.

For a compound like this compound, MSI could provide critical insights into its pharmacokinetic and pharmacodynamic properties. By analyzing a parasite or host tissue after treatment, MSI could answer key questions:

Where does the compound accumulate?

Is it metabolized, and where are the metabolites located?

Does its location correlate with observed morphological damage or a specific cell type?

Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging have been successfully used to map the distribution of other drugs and endogenous molecules like glycoproteins in tissue. nih.govnih.gov Applying MSI to this compound research would offer a deeper understanding of its journey to the site of action and its impact on the surrounding molecular landscape.

Future Perspectives and Research Challenges in Sempervirol Based Drug Development

Rational Design and Synthesis of Next-Generation Sempervirol Analogues with Improved Specificity and Potency

The natural product 7-keto-sempervirol has demonstrated moderate anthelmintic activity against the parasitic flukes Schistosoma mansoni and Fasciola hepatica, the causative agents of schistosomiasis and fascioliasis, respectively. researchgate.netmyeventflo.comnih.gov Initial studies reported IC50 values of 19.1 μM against S. mansoni larvae and 17.7 μM against juvenile F. hepatica. myeventflo.comnih.gov These findings established 7-keto-sempervirol as a valuable scaffold for medicinal chemistry optimization. cardiff.ac.uk

To enhance its therapeutic potential, researchers have embarked on the rational design and total synthesis of structural analogues. researchgate.netaber.ac.uk One such effort involved the synthesis of 30 new diterpenoids, leading to the identification of analogue 7d . researchgate.netmyeventflo.com This next-generation compound exhibited significantly improved potency, with an IC50 value of approximately 6 μM against larval S. mansoni and around 3 μM against juvenile F. hepatica. researchgate.netmyeventflo.comnih.gov This represents a notable increase in activity over the parent compound. Furthermore, analogue 7d displayed moderate selectivity, which is a critical parameter for minimizing host toxicity. myeventflo.comnih.gov

Phenotypic screening using advanced techniques like scanning electron microscopy has provided insights into the mechanism of action. Studies revealed that these compounds cause substantial damage to the tegument, the outer surface of the parasite, suggesting it is a primary target. myeventflo.comnih.govcardiff.ac.uk

Future research will focus on further modifying the most promising analogues, like 7d, to achieve even greater potency and selectivity. myeventflo.com In silico approaches, such as computer-aided drug design and chemogenomics, are also being employed to screen for new drug candidates and to refine the design of novel this compound derivatives. nih.govnih.gov These computational strategies can help predict drug-target interactions and identify compounds with potentially high activity against various life stages of parasites like S. mansoni. nih.gov

Strategies for Addressing and Overcoming Drug Resistance in Target Pathogens

A significant driver for the discovery of new anthelmintics like this compound is the threat of drug resistance to current single-class chemotherapies. myeventflo.comresearchgate.net Diseases such as schistosomiasis and fascioliasis are predominantly controlled by praziquantel (B144689) and triclabendazole (B1681386), respectively. myeventflo.com The reliance on a single drug for a disease of this magnitude is a precarious situation, as the emergence of resistance could render these treatments ineffective. nih.gov

While there is no clinically widespread evidence of resistance to praziquantel yet, reduced susceptibility and lower cure rates have been reported in some regions, and resistance can be induced experimentally. researchgate.netresearchgate.net Praziquantel is also less effective against juvenile schistosomes, which can lead to the persistence of infection after treatment. researchgate.netnih.gov These limitations underscore the urgent need for new chemical entities with different mechanisms of action to preemptively counter the potential for widespread resistance. researchgate.netresearchgate.netnih.gov

Strategies for managing the development of resistance to new agents like this compound derivatives include:

Understanding the Mechanism of Action: Identifying the specific molecular target of this compound is crucial. Phenotypic studies point towards the parasite's tegument, but the precise protein or pathway involved is yet to be fully elucidated. myeventflo.comnih.gov Knowing the target can help in monitoring for genetic mutations that could confer resistance. natureasia.com

Combination Therapy: The use of this compound derivatives in combination with existing drugs or other new chemical entities can be a powerful strategy. This approach can enhance efficacy, lower the required doses of individual drugs, and make it more difficult for pathogens to develop resistance.

Monitoring and Surveillance: Once a new drug is deployed, continuous monitoring of parasite populations in endemic areas is essential to detect any signs of emerging resistance early. natureasia.com This allows for timely adjustments to treatment strategies.

The development of the this compound scaffold is a proactive step in the fight against parasitic diseases, offering a potential alternative or complementary treatment that could be vital if resistance to current drugs becomes a major clinical problem. myeventflo.com

Exploration of Synergistic Therapeutic Combinations Involving this compound Derivatives

The exploration of synergistic drug combinations represents a promising frontier in chemotherapy, offering the potential to enhance therapeutic efficacy, reduce the likelihood of drug resistance, and potentially lower treatment doses to minimize toxicity. While specific studies on synergistic combinations involving this compound are still nascent, the principles of combination therapy are well-established and highly relevant to its future development.

Combining drugs can produce effects greater than the sum of their individual actions. acs.org This is particularly valuable in treating complex diseases and infections. For parasitic diseases like leishmaniasis and schistosomiasis, combination therapy is being explored to improve outcomes and combat resistance. acs.orgfrontiersin.org For instance, the antidepressant amitriptyline (B1667244) has shown additive interactions with standard antileishmanial drugs like amphotericin B and miltefosine. acs.org

Potential strategies for exploring synergistic combinations with this compound derivatives include:

Combining with Standard-of-Care Drugs: Pairing a this compound analogue with an existing drug like praziquantel could enhance activity against different life stages of the parasite. Since praziquantel is less effective against juvenile worms and this compound analogues have shown potent activity against this stage, such a combination could provide a more comprehensive treatment. myeventflo.comresearchgate.net

Targeting Different Pathways: A this compound derivative could be combined with another agent that acts on a different biological pathway within the parasite. This multi-pronged attack would decrease the probability of the parasite developing resistance through a single mutation.

In Silico and High-Throughput Screening: Computational models and high-throughput screening assays can be used to rapidly test numerous drug combinations to identify those with the highest potential for synergy.

The successful development of synergistic combinations could significantly enhance the clinical utility of the this compound scaffold, providing more robust and durable treatment options for neglected tropical diseases. acs.org

Development of Novel Anthelmintic and Antimicrobial Agents from Diterpenoid Scaffolds

The this compound molecule belongs to the diterpenoid class of natural products, which are widely recognized for their diverse and potent biological activities. researchgate.netnih.gov Diterpenoids, sourced from plants, fungi, and marine organisms, have shown a broad spectrum of antimicrobial effects, including antibacterial, antifungal, antiviral, and antiprotozoal activities. nih.govfrontiersin.org This makes the diterpenoid scaffold an exceptionally attractive starting point for the development of new anti-infective agents. researchgate.net

Natural products and their derivatives have historically been a rich source of new drugs, and plant-based compounds are a major focus in the search for new anthelmintics to combat rising drug resistance. nih.govnih.gov Several plant extracts and their isolated compounds have demonstrated significant anthelmintic potential. mdpi.commdpi.com For example, β-sitosterol, another plant-derived compound, has shown potency against Ascaris suum. mdpi.com

The research on 7-keto-sempervirol and its analogues is a prime example of harnessing a natural diterpenoid scaffold to create potent anthelmintics against major human and veterinary pathogens like Schistosoma mansoni and Fasciola hepatica. researchgate.netmyeventflo.comnih.gov The success in improving the potency of the natural product through synthetic modifications highlights a viable pathway for drug development. myeventflo.com

The broader implications of this research extend beyond helminth infections. Given the known antimicrobial properties of diterpenoids, there is significant potential to:

Screen this compound and its analogues against a wider range of pathogens, including bacteria, fungi, and protozoa.

Explore other natural diterpenoid scaffolds for novel anti-infective leads.

Investigate the mechanisms of action of these compounds, which could reveal new therapeutic targets.

The continued exploration of diterpenoid chemical space is a promising strategy to address the urgent global need for new antimicrobial and anthelmintic drugs. nih.gov

Bridging Preclinical Findings to Translational Research Initiatives for Neglected Tropical Diseases

Translating promising preclinical findings for compounds like this compound into clinical applications for neglected tropical diseases (NTDs) is a significant challenge. nih.govnih.gov NTDs, such as schistosomiasis, primarily affect the world's poorest populations, which means there is little commercial incentive for private sector investment in drug discovery and development. nih.govnih.gov Consequently, this crucial work often falls to academic institutions, public-private partnerships, and philanthropic organizations. nih.gov

The journey from a laboratory discovery to a licensed and accessible medicine is long, expensive, and fraught with high failure rates, often referred to as traversing "valleys of death". nih.gov For NTDs, these challenges are magnified by several factors:

Funding Gaps: Research funding for many NTDs is often scarce and does not correlate with the disease burden. nih.gov This makes it difficult to sustain the long-term effort required for drug development.

Complex Clinical Trials: Conducting clinical trials in resource-poor settings where NTDs are endemic presents numerous logistical, ethical, and infrastructural challenges. plos.org

Lack of Economic Return: The low potential for profitability discourages investment from major pharmaceutical companies, making it essential to find alternative and sustainable funding models. nih.govnih.gov

Despite these hurdles, there are pathways forward. The development of this compound analogues at universities demonstrates the critical role of academic research in generating initial leads. myeventflo.comcardiff.ac.uk To advance these leads, several initiatives are crucial:

Public-Private Partnerships (PDPs): Organizations like the Drugs for Neglected Diseases initiative (DNDi) play a vital role by bringing together academic, public, and private sector partners to advance drug development for NTDs. frontiersin.orgnih.gov

Repurposing Strategies: One approach is to repurpose existing drugs or to build upon the knowledge generated from drug discovery efforts for other diseases that have targets homologous to those in parasites. nih.gov

Integrated Control Programs: The ultimate goal is to integrate new drugs into public health strategies like mass drug administration (MDA) programs, which are essential for controlling and eliminating NTDs. nih.govinfontd.org

Successfully bridging the preclinical-to-clinical gap for this compound will require a concerted, collaborative effort from the global health community to ensure that promising scientific discoveries translate into tangible health benefits for the millions affected by neglected tropical diseases. tandfonline.comyoutube.com

Q & A

Q. How can researchers enhance the reproducibility of this compound-related findings in collaborative projects?

- Methodological Answer : Share raw data and analysis scripts via repositories (e.g., Zenodo, GitHub). Use electronic lab notebooks (ELNs) with version control for protocols. Cross-validate key results in ≥2 independent labs with blinded analysts. Publish negative results in supplementary materials to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.